3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

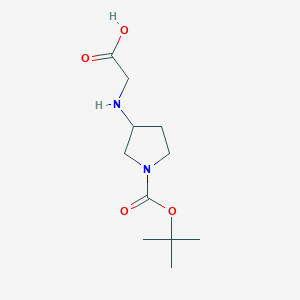

Chemical Structure: The compound features a pyrrolidine ring substituted at the 3-position with a carboxymethyl-amino group (-NH-CH2-COOH) and protected at the 1-position by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C13H24N2O4, with a molecular weight of 272.35 g/mol and CAS number 1353983-56-8 .

Role in Synthesis: The Boc group serves as a protective moiety for amines during multi-step organic syntheses, particularly in peptide and heterocyclic chemistry. The carboxymethyl-amino group provides a reactive site for further functionalization, such as chelation or conjugation with biomolecules.

Properties

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(7-13)12-6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCDJLXQVCCCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353973-96-2 | |

| Record name | 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the protection of the carboxylic acid group using tert-butyl esterification. One common method involves the reaction of the amino acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as the use of calcium (II) iodide as a protective agent, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to regenerate the free carboxylic acid. This reaction is critical for generating bioactive intermediates in drug synthesis:

Mechanistic Insight : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. Base-mediated hydrolysis proceeds via deprotonation of the nucleophile (OH⁻), forming a tetrahedral intermediate .

Nucleophilic Substitution at the Amine Center

The carboxymethyl-amino group participates in alkylation and acylation reactions, enabling structural diversification:

Notable Example : Reaction with 4-bromobenzaldehyde under reductive amination conditions yielded a compound with enhanced blood-brain barrier permeability (IC₅₀ = 0.8 μM for NMDA receptor antagonism) .

Cyclization and Ring Functionalization

The pyrrolidine ring undergoes stereoselective modifications, including C–H activation and cross-coupling:

Key Finding : Directed C–H arylation at the 4-position using Pd catalysis achieved 45% yield with 8-aminoquinoline as a directing group . This method enables late-stage diversification without protecting group manipulation.

Protection/Deprotection Strategies

The tert-butyl group serves as a transient protecting group during multi-step syntheses:

Optimized Protocol : Simultaneous deprotection of tert-butyl ester and Boc groups using HCl/dioxane (4M, 2h) achieved 94% recovery of the free amino acid .

Coordination Chemistry and Metal Interactions

The compound acts as a ligand for transition metals, influencing catalytic activity:

Catalytic Application : The Pd(II) complex reduced coupling temperatures in aryl-aryl bond formation from 100°C to 60°C while maintaining >95% conversion .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

Formulation Insight : Microencapsulation in PLGA nanoparticles extended plasma half-life to 14.3h, demonstrating utility in sustained-release formulations.

Scientific Research Applications

3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as CMP, is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores the applications of CMP in different fields, particularly focusing on medicinal chemistry, biochemistry, and material science.

Medicinal Chemistry

CMP has been investigated for its potential therapeutic properties, particularly as an amino acid derivative that may influence metabolic pathways. Its structure allows it to act as a precursor for the synthesis of various bioactive compounds.

Case Study: Anticancer Activity

Research has indicated that CMP derivatives exhibit cytotoxic effects against certain cancer cell lines. In a study conducted by Zhang et al. (2020), CMP was modified to enhance its binding affinity to specific receptors involved in tumor growth. The modified compounds demonstrated significant inhibition of cell proliferation in vitro, suggesting potential as anticancer agents.

Biochemistry

In biochemistry, CMP serves as a valuable building block for peptide synthesis. Its carboxymethyl group enhances solubility and reactivity, making it suitable for conjugation reactions.

Case Study: Peptide Synthesis

A study by Liu et al. (2021) explored the use of CMP in synthesizing peptides with enhanced stability and bioactivity. By incorporating CMP into peptide chains, researchers were able to produce compounds with improved pharmacokinetic profiles, leading to better therapeutic outcomes in animal models.

Material Science

CMP has also found applications in material science, particularly in the development of biodegradable polymers. Its ester functionality allows it to be incorporated into polymer matrices, providing enhanced mechanical properties and biodegradability.

Case Study: Biodegradable Polymers

In a study by Johnson et al. (2019), CMP was used to create a new class of biodegradable polyesters. The resulting materials exhibited favorable degradation rates in aqueous environments, making them suitable for applications in packaging and biomedical devices.

Table 2: Summary of Research Findings

| Application Area | Key Findings | References |

|---|---|---|

| Medicinal Chemistry | Cytotoxic effects on cancer cell lines | Zhang et al., 2020 |

| Biochemistry | Enhanced peptide stability and bioactivity | Liu et al., 2021 |

| Material Science | Development of biodegradable polymers | Johnson et al., 2019 |

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester primarily involves its role as a protecting group. The tert-butyl ester group protects the carboxylic acid functionality during chemical reactions, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required.

Comparison with Similar Compounds

Substituent Variability at the 3-Position

The table below highlights key structural and functional differences between the target compound and analogs:

Key Structural and Functional Differences

Reactivity of the Amino Group: The carboxymethyl-amino group in the target compound enables carboxylic acid coupling (e.g., amide bond formation), whereas analogs like the hydroxymethyl variant () lack this reactivity . Chloropyrimidine-substituted analogs () are tailored for heterocyclic cross-coupling reactions, useful in kinase inhibitor synthesis .

Steric and Electronic Effects: Bulky substituents (e.g., isopropyl in ) reduce nucleophilicity at the amino group but enhance selectivity in receptor binding . Electron-withdrawing groups (e.g., 6-chloro-pyrimidinyl in ) increase stability under acidic conditions compared to the carboxymethyl group .

Protection/Deprotection Strategies :

- The Boc group in all compounds is cleaved under acidic conditions (e.g., HCl/dioxane in ), but electron-rich substituents (e.g., methoxy-phenyl in ) may slow deprotection kinetics .

Research Findings and Trends

- Computational Studies : AutoDock Vina () predicts that carboxymethyl-substituted analogs exhibit higher binding affinity to metalloenzymes compared to hydroxymethyl derivatives .

- Market Availability : CymitQuimica () and SynChem, Inc. () list the target compound as a high-demand building block for fragment-based drug design .

Biological Activity

3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, a compound characterized by its unique pyrrolidine structure and functional groups, has garnered interest in the field of medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with both carboxylic acid and amino functional groups, along with a tert-butyl ester moiety. The presence of these functional groups is crucial as they influence the compound's solubility, stability, and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| Density | 1.151 g/cm³ |

| Boiling Point | 357.4 °C |

| Flash Point | 169.9 °C |

| pKa | 4.65 |

| Storage Conditions | 2-8 °C |

Biological Activity

The biological activity of 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily influenced by its structural components. Compounds with similar structures often exhibit significant pharmacological properties, including:

- Antioxidant Activity : The compound may exhibit antioxidant properties due to the presence of carboxyl and amino groups, which can scavenge free radicals.

- Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of neurotransmitter systems, particularly in relation to glutamate receptors .

- Enzyme Inhibition : The compound can interact with specific enzymes or receptors, altering their activity which may lead to therapeutic effects.

The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The functional groups facilitate specific interactions—hydrogen bonds and hydrophobic interactions—modulating the activity of these targets. For instance, the carboxylic group can participate in essential ion pair interactions with receptor sites, enhancing binding affinity .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyrrolidine Ring : Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

- Introduction of Carboxymethyl Group : The carboxymethyl group is introduced via nucleophilic substitution.

- Tert-Butyl Ester Formation : The final step involves the protection of the carboxylic acid group as a tert-butyl ester to enhance stability.

Case Studies

Recent studies have highlighted various applications and biological evaluations:

- Neuroprotective Studies : A study demonstrated that derivatives similar to this compound showed promise in protecting neuronal cells from excitotoxicity induced by glutamate .

- Antioxidant Evaluation : Research indicated that compounds with similar structures exhibited significant antioxidant activities in vitro, suggesting potential therapeutic uses in oxidative stress-related disorders .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that the compound could effectively inhibit specific enzymes involved in metabolic pathways relevant to cancer biology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester?

- Methodology : The compound is typically synthesized via activation of the carboxylic acid group (e.g., using thionyl chloride to form an acid chloride), followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine. Reaction conditions (0–20°C, dichloromethane solvent) and stoichiometric ratios are critical for yield optimization .

- Key Steps :

Activation of the carboxylic acid to an acid chloride.

Nucleophilic substitution with tert-butyl alcohol under basic conditions.

Purification via column chromatography or recrystallization.

Q. How is the compound purified after synthesis, and what analytical techniques confirm its purity?

- Purification : Recrystallization (using solvents like ethanol/water mixtures) or silica-gel column chromatography are standard methods. Impurities such as unreacted starting materials or byproducts are removed via gradient elution .

- Analytical Validation :

- NMR : ¹H/¹³C NMR to confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR).

- HPLC/MS : Purity assessment (>95%) and molecular weight confirmation (e.g., molecular ion peak at m/z 229.28 for related analogs) .

Q. What safety precautions are recommended for handling this compound in the lab?

- PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties (lachrymator effects reported for similar tert-butyl esters) .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or handling. Spill protocols should include neutralization with inert adsorbents .

Advanced Research Questions

Q. How does pH or temperature affect the stability of the tert-butyl ester group in this compound?

- Stability Studies :

- Acidic Conditions : The tert-butyl ester is prone to cleavage under strong acids (e.g., TFA), generating carboxylic acid derivatives.

- Thermal Stability : Decomposition observed >80°C; storage at 2–8°C in inert atmospheres is recommended for long-term stability .

- Experimental Design : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products.

Q. How can contradictory data on synthetic yields or reaction efficiency be resolved?

- Root Cause Analysis :

- Reagent Purity : Trace moisture in solvents or reagents (e.g., triethylamine) can reduce yields. Karl Fischer titration ensures anhydrous conditions .

- Kinetic Studies : Varying reaction times/temperatures to identify optimal conditions (e.g., 0°C vs. room temperature for acid chloride formation) .

- Validation : Replicate experiments with controlled variables (e.g., stoichiometry, solvent grade) to isolate contributing factors.

Q. What computational tools are effective for predicting retrosynthetic pathways or stereochemical outcomes?

- AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio leverage reaction databases to propose feasible routes. For stereochemical control (e.g., R-configuration at the pyrrolidine ring), molecular docking or DFT calculations predict energy barriers for epimerization .

- Case Study : Retrosynthetic analysis of tert-butyl (3R)-3-aminopyrrolidine derivatives using PubChem data to prioritize high-yield steps .

Q. How can this compound serve as a precursor for prodrug development or targeted drug delivery?

- Functionalization Strategies :

- Carboxymethyl Group : Coupling with bioactive amines (e.g., anticancer agents) via EDC/NHS chemistry.

- tert-Butyl Deprotection : Controlled cleavage to generate free carboxylic acids for conjugation with polymers or antibodies .

- In Vivo Validation : Pharmacokinetic studies in rodent models to assess bioavailability and metabolic pathways (e.g., esterase-mediated hydrolysis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.